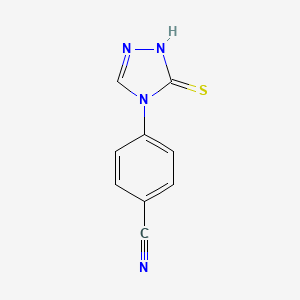![molecular formula C62H70 B14268670 1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene CAS No. 165330-09-6](/img/structure/B14268670.png)
1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its complex structure, which includes multiple phenyl groups attached to a central benzene ring The presence of long alkyl chains (decyl groups) further enhances its unique properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where benzene derivatives are alkylated using decyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maintaining consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, H2 with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, halogens (Cl2, Br2) with iron (Fe) or aluminum chloride (AlCl3) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
科学的研究の応用
1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors, liquid crystals, and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing the electronic properties of materials. Additionally, the long alkyl chains contribute to its solubility and self-assembly behavior, which are important for its function in organic electronics and materials science.
類似化合物との比較
Similar Compounds
Benzene, 1,4-didecyl-: A simpler analog with only decyl groups attached to the benzene ring.
para-Quaterphenyl: Consists of a straight chain of four phenyl groups connected in the para position.
1,4-bis(2,5-dimethoxyphenyl)benzene: Contains methoxy groups on the phenyl rings, altering its electronic properties.
Uniqueness
1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene stands out due to its combination of long alkyl chains and multiple phenyl groups, which impart unique physical and chemical properties. These features make it particularly suitable for applications in organic electronics and advanced materials, where both solubility and electronic characteristics are crucial.
特性
CAS番号 |
165330-09-6 |
|---|---|
分子式 |
C62H70 |
分子量 |
815.2 g/mol |
IUPAC名 |
1,4-didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene |
InChI |
InChI=1S/C62H70/c1-3-5-7-9-11-13-15-19-29-59-47-62(58-45-41-56(42-46-58)54-37-33-52(34-38-54)50-27-23-18-24-28-50)60(30-20-16-14-12-10-8-6-4-2)48-61(59)57-43-39-55(40-44-57)53-35-31-51(32-36-53)49-25-21-17-22-26-49/h17-18,21-28,31-48H,3-16,19-20,29-30H2,1-2H3 |
InChIキー |
XNYJAVXNRKSXGF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC(=C(C=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4)CCCCCCCCCC)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)

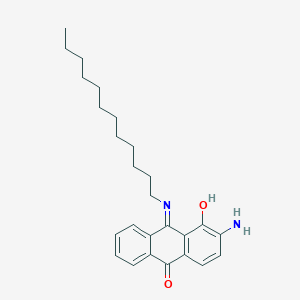
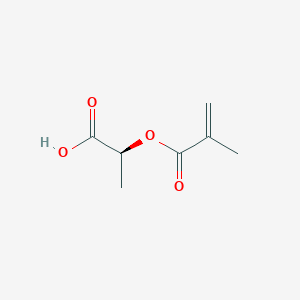
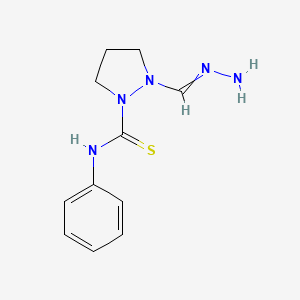
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
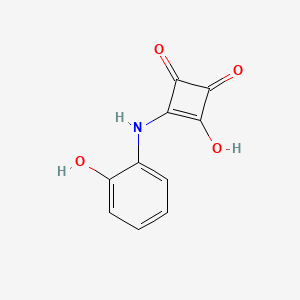
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)


